molecular formula C11H11N3O B3033096 4-(anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 81905-05-7

4-(anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B3033096
CAS RN: 81905-05-7
M. Wt: 201.22 g/mol
InChI Key: FIXMZOBCMSGXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one" is a derivative of pyrazolone, which is a class of organic compounds with a 5-membered lactam structure. It is characterized by the presence of an anilinomethylene group attached to the pyrazolone ring. This class of compounds is known for its biological activities and is often used as a scaffold for the development of new pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazolone derivatives can be achieved through various methods. One approach involves the one-pot reaction of 3-methyl-1H-pyrazol-5(4H)-one with aryl aldehydes, using catalysts such as 12-tungstophosphoric acid (H3PW12O40) or 2-hydroxy ethylammonium propionate . Another method includes the condensation reaction of substituted anilines with ethyl orthoformate . Additionally, the use of Ce(SO4)2.4H2O as a heterogeneous catalyst in water/ethanol solution has been reported to yield high-quality products in a short time .

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives is characterized by the presence of a pyrazolone ring, which can be further modified by various substituents. The anilinomethylene group in the compound of interest introduces a degree of rigidity and can lead to the formation of conformational isomers due to intramolecular hydrogen bonding . The exact structure of "4-(anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one" would require further analysis using techniques such as NMR and FTIR, as demonstrated in the characterization of similar compounds .

Chemical Reactions Analysis

Pyrazolone derivatives can undergo a variety of chemical reactions. The reactivity of these compounds often involves the active methylene group, which can participate in Michael addition reactions to afford products such as spirocyclobutenes or cyclopyran-2-pyrazoline-5-ones, depending on the active methylene derivatives used . The presence of the anilinomethylene moiety may also influence the reactivity and the types of reactions the compound can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolone derivatives, including "4-(anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one," are influenced by their molecular structure. These compounds typically exhibit good solubility in common organic solvents and may show varying degrees of biological activity. For instance, some anilinomethylene derivatives have demonstrated fungicidal activity . The physical properties such as melting points and solubility, along with chemical properties like reactivity and stability, can be determined through experimental studies.

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound and its derivatives serve as a versatile building block for synthesizing a wide range of heterocyclic compounds. For instance, 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones and their derivatives have been highlighted for their reactivity and applications in heterocyclic and dyes synthesis, offering mild reaction conditions for generating versatile cynomethylene dyes from a broad array of precursors, including amines and phenols (Gomaa & Ali, 2020).

Medicinal Chemistry Applications

In medicinal chemistry, the structure of pyrazole, which is closely related to "4-(anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one," has been extensively studied for its biological activities. Methyl substituted pyrazoles, in particular, have been identified as potent medicinal scaffolds, exhibiting a wide spectrum of biological activities. The review by Sharma et al. emphasizes the synthetic approaches for methyl-substituted pyrazoles and their medical significances, highlighting their applications in developing new leads with high efficacy (Sharma et al., 2021).

Mechanism of Action

The mechanism of action describes how the compound interacts with biological systems. This is especially relevant for drugs and can involve binding to specific proteins or other biomolecules .

Safety and Hazards

Safety and hazard information is crucial for handling and storing the compound safely. This can include toxicity information, handling precautions, and disposal methods .

properties

IUPAC Name

5-methyl-4-(phenyliminomethyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-10(11(15)14-13-8)7-12-9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXMZOBCMSGXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420451
Record name NSC352718
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81905-05-7
Record name NSC352718
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352718
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC352718
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
4-(anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
Reactant of Route 3
4-(anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
4-(anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
4-(anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
4-(anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.